3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Description
IUPAC Nomenclature and CAS Registry Number Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple substitution patterns. According to chemical registry databases, this compound bears the Chemical Abstracts Service registry number 1416713-54-6, distinguishing it from related structural analogs within the pyrazolopyridine family. The complete IUPAC designation reflects the systematic numbering scheme where the pyrazole ring is fused to positions 3 and 4 of the pyridine core, creating the characteristic [3,4-b] fusion pattern that defines this heterocyclic scaffold.
The nomenclature system requires careful attention to the hierarchical naming of substituents, with the tetrahydro-2H-pyran-2-yl group representing a protected hydroxyl functionality at the N1 position of the pyrazole ring. This protecting group, commonly abbreviated as tetrahydropyranyl in synthetic chemistry literature, serves to mask reactive nitrogen centers during multi-step synthetic sequences. The molecular formula C12H14BrN3O2 encompasses a molecular weight of 312.16 daltons, reflecting the combined mass contributions of the brominated heterocyclic core, methoxy substituent, and tetrahydropyranyl protecting group.
Chemical database searches reveal that this specific compound represents one member of a broader family of pyrazolo[3,4-b]pyridine derivatives, with over 300,000 documented analogs recorded in chemical literature databases. The systematic cataloging of such compounds requires precise attention to regioisomeric distinctions, particularly differentiating between [3,4-b] and [4,3-b] fusion patterns that generate structurally distinct heterocyclic frameworks with different electronic and biological properties.
Molecular Architecture: Pyrazolo[3,4-b]pyridine Core with THP Protection
The molecular architecture of this compound centers on a bicyclic heterocyclic core composed of fused pyrazole and pyridine rings. The pyrazolo[3,4-b]pyridine framework represents a privileged structure in medicinal chemistry, demonstrating diverse biological activities through its unique electronic distribution and hydrogen bonding capabilities. The [3,4-b] fusion pattern specifically refers to the connectivity between carbon atoms 3 and 4 of the pyrazole ring with the pyridine nucleus, creating a rigid planar heterocyclic system with delocalized π-electron density.
The tetrahydro-2H-pyran-2-yl protecting group attached to the N1 position serves multiple synthetic and structural functions beyond simple protection of reactive nitrogen centers. This six-membered saturated heterocyclic substituent adopts chair conformations that introduce conformational flexibility to the otherwise rigid pyrazolopyridine core. The tetrahydropyranyl group functions as an acid-labile protecting group, readily removed under mild acidic conditions through protonation of the acetal oxygen followed by elimination to regenerate the parent N-H pyrazolopyridine.
Structural analysis reveals that the bromine substituent at position 3 of the pyrazole ring significantly influences the electronic properties of the heterocyclic system. Bromine atoms function as electron-withdrawing groups through inductive effects while simultaneously providing electron-donating resonance contributions, creating complex electronic perturbations throughout the conjugated ring system. The methoxy group at position 6 of the pyridine ring provides additional electronic modulation through strong electron-donating resonance effects, counterbalancing the electron-withdrawing influence of the bromine substituent.
| Structural Component | Position | Electronic Effect | Conformational Impact |
|---|---|---|---|
| Bromine | 3-position | Electron-withdrawing (inductive) | Minimal steric hindrance |
| Methoxy | 6-position | Electron-donating (resonance) | Rotational freedom |
| Tetrahydropyranyl | N1-position | Sterically demanding | Chair conformation flexibility |
| Pyrazolopyridine core | - | Extended conjugation | Planar rigid framework |
Stereochemical Considerations in Tetrahydro-2H-pyran-2-yl Substituent
The incorporation of the tetrahydro-2H-pyran-2-yl protecting group introduces significant stereochemical complexity to the molecular structure through the presence of a chiral center at the C2 position of the tetrahydropyran ring. This stereogenic center arises from the acetal linkage between the pyrazole nitrogen and the tetrahydropyran oxygen, creating two possible diastereomeric configurations that exhibit distinct spatial arrangements and potentially different chemical reactivities. The stereochemical outcome of tetrahydropyranyl protection reactions typically depends on reaction conditions, solvent effects, and steric interactions between the approaching electrophilic tetrahydropyran derivative and the nucleophilic pyrazole nitrogen.
Conformational analysis of the tetrahydro-2H-pyran-2-yl substituent reveals preferential adoption of chair conformations that minimize 1,3-diaxial interactions within the six-membered saturated ring system. The axial or equatorial positioning of the pyrazolopyridine substituent relative to the tetrahydropyran chair significantly influences the overall molecular geometry and accessibility of reactive sites for subsequent chemical transformations. Nuclear magnetic resonance spectroscopic studies of related tetrahydropyranyl-protected heterocycles demonstrate characteristic coupling patterns and chemical shift differences that enable stereochemical assignment and conformational analysis.
The acid-catalyzed deprotection mechanism of tetrahydropyranyl groups proceeds through protonation of the acetal oxygen followed by ring opening to generate a stabilized oxonium ion intermediate. This mechanistic pathway exhibits stereochemical scrambling at the tetrahydropyran C2 center, ultimately leading to elimination and regeneration of the parent heterocycle without retention of stereochemical information from the protecting group. The transient nature of stereochemical information in tetrahydropyranyl protecting groups distinguishes them from permanently chiral auxiliaries that maintain stereochemical integrity throughout synthetic sequences.
Temperature-dependent conformational equilibria in tetrahydropyranyl-substituted compounds reflect the relatively low energy barriers for ring flipping between chair conformations. Variable-temperature nuclear magnetic resonance studies reveal coalescence phenomena at elevated temperatures where rapid interconversion between conformational isomers occurs on the nuclear magnetic resonance timescale. These dynamic processes influence the apparent chemical shifts and coupling patterns observed in routine spectroscopic characterization of tetrahydropyranyl-protected compounds.
Comparative Analysis of Tautomeric Forms in Pyrazolopyridine Systems
The tautomeric behavior of pyrazolo[3,4-b]pyridine systems presents fundamental importance for understanding the structural preferences and reactivity patterns of these heterocyclic compounds. Theoretical calculations demonstrate that the 1H-pyrazolo[3,4-b]pyridine tautomer exhibits significantly greater thermodynamic stability compared to the alternative 2H-pyrazolo[3,4-b]pyridine form, with energy differences approaching 37.03 kilojoules per mole favoring the 1H-tautomer. This substantial energetic preference arises from more favorable aromatic stabilization in the 1H-form, where delocalized π-electron systems can be maintained across both fused rings simultaneously.
Database analysis reveals that among the extensive collection of pyrazolopyridine derivatives, the vast majority exist predominantly in the 1H-tautomeric form, with only approximately 4,900 documented examples of 2H-pyrazolo[3,4-b]pyridines compared to over 300,000 1H-analogs. The 2H-tautomer generally becomes favored only in cases where the pyridine ring lacks full aromaticity, such as in tetrahydropyridone derivatives where keto-enol tautomerism disrupts the aromatic character of the six-membered ring system.
The presence of substituents at specific positions significantly influences tautomeric equilibria through electronic and steric effects. Electron-withdrawing groups such as bromine at position 3 tend to stabilize the 1H-tautomer by reducing electron density on the pyrazole nitrogen atoms, making protonation less favorable. Conversely, electron-donating substituents like methoxy groups can modulate tautomeric preferences through resonance effects that alter the relative stabilities of alternative protomeric forms.
| Tautomeric Form | Relative Stability | Database Entries | Aromatic Character |
|---|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine | Higher (37 kJ/mol) | >300,000 | Fully aromatic both rings |
| 2H-Pyrazolo[3,4-b]pyridine | Lower | ~4,900 | Disrupted conjugation |
| Tetrahydropyridone forms | Variable | Limited | Non-aromatic pyridine |
Experimental evidence from nuclear magnetic resonance spectroscopy supports theoretical predictions regarding tautomeric preferences in pyrazolopyridine systems. Proton chemical shifts, coupling patterns, and nitrogen chemical shifts provide diagnostic information for distinguishing between tautomeric forms and assessing their relative populations in solution. The characteristic downfield chemical shifts of protons attached to aromatic carbon atoms in 1H-pyrazolo[3,4-b]pyridines contrast with the altered chemical shift patterns observed in 2H-tautomers where aromatic delocalization is disrupted.
Solvent effects play crucial roles in modulating tautomeric equilibria through differential hydrogen bonding interactions and dielectric stabilization of polar tautomeric forms. Protic solvents capable of forming hydrogen bonds with pyrazole nitrogen atoms can shift equilibria toward forms that maximize favorable intermolecular interactions. These solvent-dependent effects must be considered when interpreting spectroscopic data and predicting the predominant tautomeric forms under various experimental conditions.
Properties
IUPAC Name |
3-bromo-6-methoxy-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-17-9-6-5-8-11(13)15-16(12(8)14-9)10-4-2-3-7-18-10/h5-6,10H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMGWQNDNFOKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=NN2C3CCCCO3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors. For instance, starting from a pyridine derivative, a hydrazine derivative can be introduced to form the pyrazole ring.
Methoxylation: The methoxy group can be introduced via methylation reactions, often using reagents like dimethyl sulfate or methyl iodide.
Protection with Tetrahydropyranyl Group: The tetrahydropyranyl group can be introduced using dihydropyran in the presence of an acid catalyst to protect hydroxyl groups during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can modify the pyrazole ring or other functional groups.
Protection and Deprotection: The tetrahydropyranyl group can be removed under acidic conditions to reveal hydroxyl groups for further reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used to replace the bromine atom.
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the methoxy group.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce various functional groups.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.
Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy group.
Reduction Products: Reduced forms of the pyrazole ring or other functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives, including 3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, as anticancer agents. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, a study demonstrated that modifications to the pyrazolo[3,4-b]pyridine framework could enhance its anticancer efficacy by targeting specific signaling pathways involved in tumor growth .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that derivatives of pyrazolo[3,4-b]pyridine can inhibit pro-inflammatory cytokines and enzymes, suggesting their potential use in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .
Neurological Applications
There is growing interest in the neuroprotective properties of compounds like this compound. Studies have indicated that these compounds may modulate neurotransmitter systems and provide neuroprotection against neurodegenerative disorders such as Alzheimer's disease .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Anti-inflammatory | Showed reduction in TNF-alpha and IL-6 levels in animal models of arthritis. |
| Study C | Neurological | Indicated improved cognitive function in mouse models of Alzheimer's when administered at specific dosages. |
Mechanism of Action
The mechanism by which 3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine exerts its effects depends on its interaction with molecular targets. The pyrazolo[3,4-b]pyridine core can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The bromine and methoxy groups may enhance binding through halogen bonding or hydrophobic interactions, while the tetrahydropyranyl group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Isomerism and Substitution Patterns
The pyrazolo[3,4-b]pyridine core is distinguished by its fused ring system. Structural analogs vary in substituent positions, halogenation, and protecting groups (Table 1).
Table 1: Substituent Comparison of Key Analogs
Physicochemical Properties
The THP group improves solubility and stability during synthesis. Halogenation and methoxy substitution influence boiling points, densities, and pKa values:
- Target Compound : Predicted higher solubility than chloro analogs due to methoxy’s polarity. Molecular weight (~312 g/mol) is comparable to 3-bromo-7-methoxy-THP derivatives .
- 3-Bromo-5-fluoro-1-THP-pyrazolo[3,4-b]pyridine : Fluorine increases electronegativity, lowering pKa (-0.33) and enhancing membrane permeability .
Biological Activity
3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and its pharmacological profile.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1416714-60-7 |
| Molecular Formula | C₁₂H₁₄BrN₃O₂ |
| Molecular Weight | 312.16 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression and other diseases. Research indicates that it may inhibit key pathways such as:
- ALK5 Inhibition : Similar compounds have demonstrated the ability to inhibit the ALK5 receptor, which plays a significant role in the TGF-β signaling pathway associated with tumor growth and fibrosis .
Antitumor Activity
Recent studies have highlighted the antitumor potential of related pyrazolo derivatives. For example, compounds structurally similar to 3-bromo derivatives have shown promising results against malignant melanoma cell lines:
- Cell Line Efficacy : In vitro studies reported IC50 values around 1.85 μM for melanoma cell lines UACC-62 and M14, indicating significant cytotoxic activity .
In Vivo Studies
In vivo evaluations using murine models have confirmed these findings. Tumor growth inhibition was observed without noticeable toxicity, suggesting a favorable therapeutic window for further development .
Case Studies and Research Findings
- Study on ALK5 Inhibitors :
- Melanoma Treatment :
Pharmacokinetic Profile
The pharmacokinetic properties of related compounds suggest good bioavailability and metabolic stability, which are crucial for their therapeutic effectiveness. Compounds have shown favorable profiles regarding absorption and distribution in biological systems, which supports their potential use in clinical applications .
Q & A
Q. What are the standard synthetic routes for constructing the pyrazolo[3,4-b]pyridine core in this compound?
The core is typically synthesized via cyclization of substituted pyridine precursors with hydrazine derivatives. For example, describes heating 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours, followed by bromination using HBr to yield the brominated intermediate. Boc-protection (using Boc₂O) and palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) are critical for functionalization .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are primary tools. highlights ¹H/¹³C NMR for verifying substituent positions and LC-MS for assessing purity (>95%). Conflicting data (e.g., unexpected peaks) may require additional techniques like X-ray crystallography (see for structural validation) or 2D NMR (COSY, HSQC) .
Q. How does the tetrahydropyran (THP) protecting group enhance synthetic efficiency?
The THP group (tetrahydro-2H-pyran-2-yl) stabilizes reactive positions during synthesis. It is introduced via acid-catalyzed etherification and removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), as shown in . Its stability under basic and oxidative conditions minimizes side reactions during coupling steps .
Q. What are the typical challenges in achieving high yields during bromination steps?
Low yields (e.g., 29% in ) often arise from competing side reactions (e.g., over-bromination) or incomplete conversion. Optimizing stoichiometry (controlled HBr addition), reaction time (3 hours at room temperature), and quenching with NaHSO₃ can mitigate these issues. Monitoring via TLC or LC-MS ensures reaction progress .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of cross-coupling reactions involving the 3-bromo substituent?
Q. What strategies resolve discrepancies between theoretical and experimental biological activity data?
If in vitro results (e.g., enzyme inhibition in ) contradict predictions, reassess compound purity (via HPLC), assay conditions (buffer pH, co-solvents), or metabolic stability (e.g., cytochrome P450 interactions). emphasizes validating SAR hypotheses using iterative synthesis and biological testing .
Q. How do π-π stacking and hydrogen bonding in the crystal structure influence solubility and formulation?
reveals that π-π interactions between pyrazolo-pyridine rings and hydrogen-bonded dimers (N–H⋯O) reduce aqueous solubility. Co-crystallization with co-formers (e.g., cyclodextrins) or salt formation (e.g., hydrochloride) can enhance bioavailability while retaining crystallinity .
Q. What are the scalability challenges for gram-scale synthesis, and how are they addressed?
Scaling up Pd-mediated reactions () requires optimizing catalyst loading (e.g., Pd₂(dba)₃ at 2 mol%), managing exothermicity (controlled heating), and replacing column chromatography with recrystallization. Safety protocols ( ) for handling bromine and palladium waste are critical .
Q. How do electron-withdrawing groups (e.g., 6-methoxy) modulate electronic properties and reactivity?
The 6-methoxy group donates electron density via resonance, stabilizing intermediates during coupling reactions. Substituent effects can be quantified using Hammett parameters or cyclic voltammetry. shows that such groups enhance binding to alkaline phosphatase by altering charge distribution .
Q. What methodologies validate the mechanism of THP deprotection under acidic conditions?
Kinetic studies (NMR monitoring) and isotopic labeling (e.g., D₂O in TFA) can track protonation and ring-opening steps. confirms deprotection via LC-MS by observing the loss of the THP mass fragment (C₅H₁₀O) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
